CI-992-d8
Description
CI-992-d8 is a deuterated analog of a parent compound, likely designed for applications in pharmacokinetic studies, metabolic tracing, or as an internal standard in analytical chemistry (e.g., LC-MS/MS). The "-d8" suffix indicates the incorporation of eight deuterium atoms, typically replacing hydrogen at specific positions to alter physicochemical or metabolic properties while retaining structural similarity to the non-deuterated counterpart . Deuterated compounds like this compound are critical in drug development for studying isotope effects, enhancing metabolic stability, or reducing toxicity .
Structural details of this compound are inferred from analogous compounds in the evidence. For instance, benzo[b]thiophene derivatives (e.g., CAS 7312-10-9) share a core aromatic heterocyclic structure with carboxyl or halogen substituents, which may align with this compound’s scaffold . Its molecular formula and weight would depend on the parent compound but would reflect the addition of deuterium (e.g., ~8 Da increase over the non-deuterated form) .
Properties
Molecular Formula |
C₃₆H₅₂D₈N₆O₇S₂ |
|---|---|
Molecular Weight |
761.08 |
Synonyms |
N-(4-Morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]-L-alaninamide-d8; [1S-(1R*,2S*,3R*)]- N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-[1-(cyclohexylme |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight | TPSA (Ų) | Log S (Solubility) | Key Functional Groups |
|---|---|---|---|---|---|---|
| CI-992-d8 | N/A | C₉H₅D₈BrO₂S | ~265.10* | ~65.54 | -2.5 | Benzo[b]thiophene, -CO₂H, -Br |
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | 7312-10-9 | C₉H₅BrO₂S | 257.10 | 65.54 | -2.3 | Benzo[b]thiophene, -CO₂H, -Br |
| 6-Methylbenzo[b]thiophene-2-carboxylic acid | N/A | C₁₀H₈O₂S | 192.23 | 65.54 | -1.8 | Benzo[b]thiophene, -CO₂H, -CH₃ |
*Estimated based on deuterium substitution.
Key Observations:
Structural Similarities : this compound and 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) share identical core structures and functional groups (-Br, -CO₂H), differing only in isotopic substitution .
Molecular Weight : The deuterated form exhibits a ~3% increase in molecular weight, which may marginally affect solubility and diffusion rates .
Solubility: The lower Log S of this compound (-2.5 vs.
Functional Comparison with Pharmacologically Active Analogs
Analytical Challenges :
- Mass Spectrometry : this compound’s +8 Da shift aids differentiation from the parent compound but requires high-resolution MS to avoid overlap with naturally occurring isotopic peaks .
- NMR : Deuterium incorporation eliminates specific proton signals, simplifying spectral analysis but necessitating deuterium-specific detection methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
